Nicotinoylprocaine
Overview
Description
Isoursodeoxycholic acid is a bile acid and a 3β-epimer of ursodeoxycholic acid. It is known for its role in the metabolism of bile acids and has been studied for its potential therapeutic effects, particularly in liver diseases. This compound is notable for its ability to be isomerized back into ursodeoxycholic acid, making it a subject of interest in both clinical and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoursodeoxycholic acid
Biological Activity
Nicotinoylprocaine, a derivative of procaine, is a local anesthetic that exhibits various biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is synthesized by the conjugation of nicotinic acid with procaine. It retains the anesthetic properties of procaine while potentially offering additional benefits due to the presence of the nicotinoyl group. This compound has been studied for its effects on cellular respiration, thymidine transport, and its interactions with various receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Sodium Channel Inhibition : Similar to procaine, this compound inhibits sodium influx through voltage-gated sodium channels in neuronal membranes. This action prevents the generation of action potentials, thereby blocking nerve conduction .
- Receptor Interactions : this compound has been shown to interact with NMDA receptors, nicotinic acetylcholine receptors, and serotonin receptor-ion channel complexes. These interactions may contribute to its anesthetic effects and influence other physiological processes .
Cellular Respiration and Thymidine Transport
Research indicates that this compound significantly affects cellular respiration and thymidine uptake in hepatocytes:
- A study demonstrated that this compound inhibited cellular respiration in both young and old rats by up to 50%. This inhibition was not reversible and occurred immediately upon administration .
- The compound also inhibited thymidine transport in a non-competitive manner, with effects observed at concentrations as low as 50 µmol/L. At higher concentrations (1 mmol/L), inhibition exceeded 60% .
Comparative Analysis with Other Local Anesthetics
The following table summarizes the inhibitory effects of various local anesthetics on cellular respiration and thymidine uptake:
Local Anesthetic | Max Inhibition (Cellular Respiration) | Max Inhibition (Thymidine Transport) |
---|---|---|
This compound | 50% | >60% at 1 mmol/L |
Tetracaine | 50% | >60% at 1 mmol/L |
Dibucaine | 50% | >60% at 1 mmol/L |
Procaine | <10% at 1 mmol/L | <10% at 1 mmol/L |
This comparison highlights that while procaine has a significantly lower inhibitory effect compared to its derivatives, this compound and tetracaine exhibit similar profiles of inhibition.
Case Studies and Research Findings
A notable study investigated the effects of local anesthetics on cellular processes in rats. The findings revealed that:
- Age Factor : The inhibitory effects on thymidine transport and cellular respiration were consistent across different ages (3 months vs. 24 months), indicating that the compound's action is not age-dependent .
- Hydrophobic Interactions : The mechanism underlying these effects appears to involve direct hydrophobic interactions with membrane proteins rather than classical anesthetic mechanisms .
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-(pyridine-3-carbonylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-3-22(4-2)12-13-25-19(24)15-7-9-17(10-8-15)21-18(23)16-6-5-11-20-14-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPIQBSWTZGMTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158606 | |
Record name | Nicotinoylprocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13424-56-1 | |
Record name | Nicotinoylprocaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013424561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinoylprocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NICOTINOYLPROCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U2OXG6O70 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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